![molecular formula C16H13N5 B2686071 N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 245039-41-2](/img/structure/B2686071.png)
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Übersicht
Beschreibung
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a triazole ring fused to a quinoxaline moiety, with a benzyl group attached to the nitrogen atom of the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the condensation of ortho-phenylenediamine with dicarbonyl compounds to form quinoxaline derivatives. This intermediate is then reacted with hydrazine derivatives and benzyl halides under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Research has indicated that derivatives of N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine exhibit significant anticonvulsant activity. In studies using the metrazol-induced convulsion model, certain synthesized compounds demonstrated superior efficacy compared to standard treatments like phenobarbitone sodium .
Compound | Activity Level |
---|---|
Compound 14 | High |
Compound 15b | Moderate |
Antidepressant Effects
A series of related compounds have shown promise in reducing immobility in Porsolt's behavioral despair model in rats, suggesting potential antidepressant properties. The optimal activity has been linked to specific substitutions on the triazoloquinoxaline scaffold .
Anticancer Activity
This compound and its derivatives have been evaluated for their anticancer properties. Compounds have been identified as effective DNA intercalators and topoisomerase II inhibitors. For instance, certain derivatives exhibited potent antiproliferative activities against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values in the low micromolar range .
Case Study 1: Anticonvulsant Evaluation
In a study evaluating several triazoloquinoxaline derivatives for anticonvulsant effects, compounds were synthesized and tested using established animal models. Two specific compounds showed remarkable anticonvulsant activity with minimal side effects compared to traditional drugs.
Case Study 2: Anticancer Activity Assessment
Another study involved synthesizing a series of N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amines and assessing their antiproliferative effects on multiple cancer cell lines. The results demonstrated that specific modifications to the quinoxaline structure significantly enhanced anticancer efficacy.
Wirkmechanismus
The mechanism of action of N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. For instance, it has been found to intercalate with DNA, disrupting the replication process in cancer cells. Additionally, it can modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound’s ability to induce apoptosis in cancer cells is linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other quinoxaline derivatives, such as:
1,2,4-triazolo[4,3-a]quinoxaline: Similar in structure but lacks the benzyl group.
1,2,4-triazino[4,3-a]quinoxaline: Contains a triazine ring instead of a triazole ring.
Imidazo[1,2-a]quinoxaline: Features an imidazole ring fused to the quinoxaline moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biologische Aktivität
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, alongside relevant case studies and research findings.
1. Chemical Structure and Synthesis
This compound belongs to a class of compounds known as triazoloquinoxalines. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions to yield the target compound in moderate to high yields. For example, one method involves the use of hydrazine derivatives and benzyl halides in the presence of a suitable base to facilitate the formation of the triazole ring fused with the quinoxaline moiety.
2.1 Anticancer Activity
Several studies have reported on the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- HCT116 and HepG2 Cell Lines : The compound exhibited IC50 values ranging from 2.44 to 9.43 μM against these cell lines, indicating potent anticancer activity .
The biological activity is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase II (Topo II). The structure-activity relationship (SAR) studies suggest that modifications on the benzyl group and the triazole ring can enhance binding affinity and cytotoxicity. For example, compounds with trifluoromethyl substitutions showed improved lipophilicity and binding interactions with DNA .
3.1 Anticonvulsant Activity
In a study evaluating anticonvulsant properties using a metrazol-induced convulsion model, certain derivatives of this compound demonstrated significant protective effects against seizures . Among the tested compounds, some exhibited comparable efficacy to standard anticonvulsants like phenobarbital.
3.2 Phosphodiesterase Inhibition
Research has also highlighted the role of this compound as a phosphodiesterase inhibitor. This activity is particularly relevant in treating central nervous system disorders such as Alzheimer's disease and schizophrenia . The inhibition of phosphodiesterase enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various cellular signaling pathways.
4. Comparative Analysis
The following table summarizes key findings from various studies on this compound:
5. Conclusion
This compound exhibits promising biological activities across various therapeutic areas including oncology and neurology. Ongoing research into its mechanisms of action and potential modifications may lead to the development of more effective derivatives for clinical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine?
The synthesis typically involves nucleophilic substitution or copper-catalyzed tandem reactions. For example, reacting 4-chlorotriazoloquinoxaline derivatives with benzylamine in polar aprotic solvents (e.g., DMF) under reflux conditions (100°C) yields the target compound. Dimethylamine or diethylamine is often used as a base to deprotonate intermediates, with column chromatography (e.g., cHex/EtOAc) for purification . Alternative routes utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring .
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., quinoxaline protons at δ 7.2–8.5 ppm and triazole protons at δ 8.0–9.0 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., exact mass ± 0.001 Da) and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination, particularly when stereochemical ambiguity arises .
Q. What preliminary biological assays are used to evaluate its activity?
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole ring formation be addressed?
Regioselectivity in triazoloquinoxaline synthesis is influenced by:
- Catalyst choice : Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-regioisomers .
- Substituent effects : Electron-withdrawing groups on quinoxaline direct cyclization to specific positions. Computational modeling (DFT) helps predict regiochemical outcomes .
Q. How to resolve contradictory data in biological activity studies?
Discrepancies may arise from:
- Solubility issues : Use DMSO-d6 or surfactants (e.g., Tween-80) to improve compound dispersion in aqueous media .
- Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways .
- Off-target effects : Employ siRNA knockdown or CRISPR-Cas9 models to validate target specificity .
Q. What strategies optimize the compound’s pharmacokinetic profile?
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP values while retaining activity .
- Prodrug design : Mask amines with acetyl or phosphate groups to enhance oral bioavailability .
- In silico ADMET prediction : Tools like SwissADME or pkCSM predict absorption, metabolism, and toxicity risks early in development .
Q. How to investigate the mechanism of action for antitumor activity?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR) or DNA intercalation .
- Western blotting : Measure downstream protein expression (e.g., p53, Bcl-2) in treated vs. untreated cells .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species generation linked to apoptosis .
Q. Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions and inert atmospheres (N2/Ar) for moisture-sensitive steps .
- Data validation : Cross-reference NMR shifts with literature (e.g., Tarzia et al., J. Med. Chem. 1988) to confirm structural integrity .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for biological assays (n ≥ 3) to ensure significance (p < 0.05) .
Eigenschaften
IUPAC Name |
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-6-12(7-3-1)10-17-15-16-20-18-11-21(16)14-9-5-4-8-13(14)19-15/h1-9,11H,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFFSHFEBNZKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N4C2=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.